![molecular formula C16H9F3N2O3S B2551535 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207017-82-0](/img/structure/B2551535.png)

4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as AGN-214868 or Ralfinamide, is a chemical compound that has been the subject of extensive scientific research. Ralfinamide is a sodium channel blocker that has been shown to have potential therapeutic applications in the treatment of chronic pain and other neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

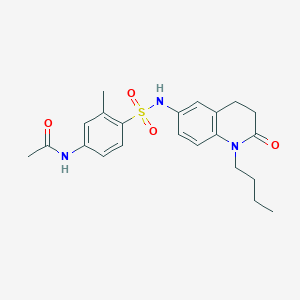

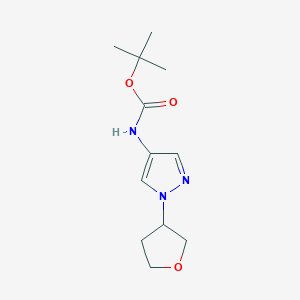

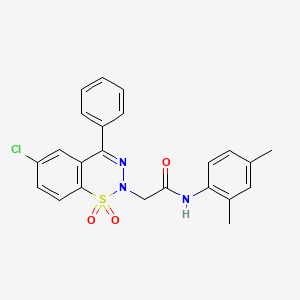

The compound 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is involved in various synthetic pathways and has been studied for its unique chemical properties. Notably, research has shown that derivatives of benzothiazine, such as those involving trifluoromethoxy groups, can be synthesized using specific reactions that incorporate the trifluoromethylthio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. These reactions proceed under mild conditions and yield moderate to good outcomes, highlighting the versatility and reactivity of such compounds in organic synthesis (Xiao et al., 2013).

Antimicrobial Activities

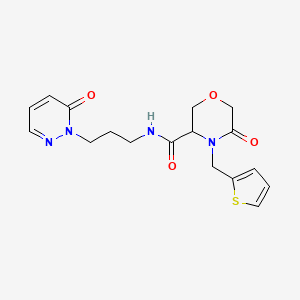

The antimicrobial potential of benzothiazine derivatives is a significant area of interest. Studies have synthesized novel benzothiazine compounds and tested their efficacy as antimicrobial agents. For example, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, structurally related to benzothiazines, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential use of benzothiazine derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

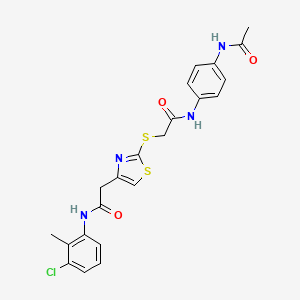

Antioxidant Activity

The antioxidant potential of benzothiazine derivatives is another crucial research area. Specific studies have focused on synthesizing compounds like ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and their relevance in antioxidant activity screening. These efforts underscore the broader implications of benzothiazine derivatives in medicinal chemistry, particularly in designing molecules with potential health benefits (Aghekyan et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMONWVGOWTTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2551464.png)

![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)

![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)